Product packaging for Viomycin(Cat. No.:CAS No. 32988-50-4)

Viomycin

Cat. No.: B1663724
CAS No.: 32988-50-4
M. Wt: 685.7 g/mol
InChI Key: GXFAIFRPOKBQRV-GHXCTMGLSA-N
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Description

Historical Context of Viomycin Discovery and Classification

This compound's journey began in the mid-20th century, marking a significant step in the fight against infectious diseases.

Identification as a Tuberactinomycin (B576502) Antibiotic

This compound was first isolated in 1951 from the actinomycete Streptomyces puniceus drugbank.comnih.govpatsnap.commcmaster.cachemicalbook.commedchemexpress.com. This discovery was pivotal as this compound was identified as one of the earliest members of the tuberactinomycin family of antibiotics nih.govwikipedia.orgfrontiersin.org. The tuberactinomycins are characterized as a family of cyclic peptide antibiotics, distinguished by their complex structures that incorporate both peptide and non-peptide elements forming a unique ring system nih.govchemicalbook.comwikipedia.orgfrontiersin.orgpatsnap.comglpbio.combiocrick.comnih.gov. This compound itself is classified as a peptide antibiotic patsnap.commcmaster.ca.

Role in Antibiotic Discovery and Development

Historically, this compound was employed in the treatment of infections caused by Mycobacterium tuberculosis, the causative agent of tuberculosis (TB) drugbank.comnih.govpatsnap.commcmaster.cachemicalbook.comwikipedia.orgfrontiersin.orgncats.io. It was considered an essential component within drug regimens used to combat TB drugbank.comwikipedia.org. However, its clinical application was eventually superseded by capreomycin (B601254), a structurally related but less toxic compound drugbank.comwikipedia.orgdrugbank.com. Despite its reduced clinical use, this compound's initial identification paved the way for the broader investigation and application of the tuberactinomycin class in anti-tuberculosis therapy nih.govfrontiersin.org.

Significance of this compound as a Research Compound

Beyond its historical clinical application, this compound maintains significant importance as a research compound, offering profound insights into molecular biology and antibiotic resistance.

Contributions to Understanding Ribosomal Function

This compound exerts its antibacterial effect by specifically targeting bacterial ribosomes, where it binds to ribosomal RNA (rRNA) and disrupts the process of protein synthesis drugbank.compatsnap.commcmaster.cawikipedia.orgpatsnap.combiocrick.com. Research has precisely localized its binding site to the 16S rRNA of the 30S ribosomal subunit, specifically at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit drugbank.comnih.govncats.iopnas.orgnih.govnih.govworldscientific.comresearchgate.net.

A key aspect of this compound's mechanism of action is its potent inhibition of the ribosomal translocation step during protein synthesis medchemexpress.compatsnap.comglpbio.combiocrick.comnih.govpnas.orgnih.govnih.govdiva-portal.orgelifesciences.orgpnas.org. It achieves this by stabilizing the ribosome in a pre-translocation state, effectively trapping it in an intermediate state of intersubunit rotation glpbio.combiocrick.compnas.orgnih.govnih.govworldscientific.comresearchgate.net. Furthermore, this compound has been shown to lock the monitoring bases A1492 and A1493 into their active conformation, preventing their return to an inactive state nih.govdiva-portal.orgelifesciences.org. This action can also impair the fidelity of transfer RNA (tRNA) selection, leading to errors during the initial selection process by preventing the dissociation of near- and non-cognate ternary complexes from the ribosome diva-portal.orgelifesciences.org.

Model for Antibiotic Resistance Mechanisms

Studies on this compound's mechanism of action are critical for developing new strategies to overcome antibiotic resistance pnas.org. Bacteria have evolved various resistance mechanisms against this compound, including mutations within the 16S rRNA or the acquisition of genes that encode enzymes capable of modifying and rendering the antibiotic ineffective patsnap.com. Specifically, mutations in the nucleotides of helix 69 (H69) and helix 44 (h44) that surround the antibiotic binding site have been shown to confer resistance to both this compound and capreomycin nih.gov. The observation of this compound resistance mutations has also indicated the presence of multiple binding sites for the antibiotic on the ribosome pnas.org. Detailed kinetic models of this compound's inhibition of elongation factor G (EF-G) catalyzed translocation provide a deeper understanding of how resistance develops against this important class of antibiotics nih.govpnas.org. Moreover, certain enzymes, such as the Rrs tlyA methyltransferase, can confer resistance by methylating rRNA, thereby modifying the ribosomal target at the antibiotic binding site taylorandfrancis.com.

Basis for Investigating Tuberactinomycin Class

As the first identified tuberactinomycin, this compound serves as a foundational compound for comprehensive investigations into this class of antibiotics nih.govwikipedia.orgfrontiersin.org. Comparative structural studies of this compound and its structurally related counterpart, capreomycin, bound to the ribosome have confirmed their shared binding site and similar mechanisms of action, which is invaluable for understanding the broader characteristics of the tuberactinomycin class nih.govworldscientific.com. Ongoing research into tuberactinomycins, with this compound as a key reference, continues to yield significant insights into the intricate mechanisms of protein synthesis inhibition and facilitates the development of novel therapeutic agents ontosight.ai. The unique structural features and biological activities of this compound make it an enduring subject for studies aimed at elucidating the complexities of protein synthesis inhibition and advancing medicinal chemistry ontosight.ai.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H43N13O10 B1663724 Viomycin CAS No. 32988-50-4

Properties

IUPAC Name

(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43N13O10/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/b13-7-/t10-,11+,12-,14-,15-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFAIFRPOKBQRV-GHXCTMGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023741
Record name Viomycin
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Molecular Weight

685.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32988-50-4
Record name Viomycin [INN:BAN]
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Record name Viomycin
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Record name Viomycin
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Record name Viomycin
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Biosynthesis Pathways of Viomycin

Post-Synthetic Modifications of the Viomycin Scaffold

α,β-Desaturation Catalyzed by VioJ

A critical step in the maturation of the this compound cyclic structure is the α,β-desaturation, a reaction catalyzed by the enzyme VioJ nih.govresearchgate.nettargetmol.com. This enzyme is responsible for introducing a double bond into the preliminary cyclic pentapeptide nih.gov. It is proposed that VioJ functions as an α,β-desaturase integral to the peptide synthesizing system, acting on a protein-tethered N-acyl-2,3-diaminopropionyl unit within the growing peptidyl chain targetmol.comcymitquimica.com. This enzymatic activity is crucial for shaping the final architecture of the this compound molecule nih.govtargetmol.com.

Hydroxylation Reactions Mediated by VioQ

Hydroxylation, another key post-assembly modification, is mediated by the enzyme VioQ nih.govresearchgate.net. VioQ specifically catalyzes the hydroxylation at the C-6 position of the capreomycidine residue (residue 5) within the cyclic pentapeptide core nih.gov. Experimental evidence, such as the deletion of the vioQ gene, has demonstrated its essential role, leading to the accumulation of non-hydroxylated this compound derivatives, including tuberactinomycin (B576502) O mdpi.com. This suggests that the hydroxylation event is a post-assembly modification, occurring after the core peptide has been synthesized .

N-Acylation Involving VioO and VioM

The N-acylation of the α-amino group of residue 1 of the cyclic pentapeptide core with β-lysine is a distinct modification catalyzed by the concerted actions of VioO and VioM nih.govresearchgate.net. VioO, possessing adenylation (A) and peptidyl carrier protein (PCP) domains, is responsible for activating β-lysine and tethering it to its C-terminal PCP domain targetmol.com. Subsequently, VioM, which is a homolog of condensation (C) domains, catalyzes the formation of an amide bond between the β-lysine bound to VioO and the soluble des-β-lysine-viomycin substrate targetmol.com. Together, VioO and VioM function as a monomodular NRPS, acting as an N-acyltransferase for the incorporation of β-lysine targetmol.com.

Carbamoylation Processes and their Timing in Biosynthesis (VioL)

Carbamoylation, leading to the formation of β-ureidoalanine (β-Uda), is catalyzed by VioL, a carbamoyltransferase homolog nih.govresearchgate.nettargetmol.com. This modification involves the addition of a carbamoyl (B1232498) group to the β-amino group of residue 4 nih.govtargetmol.com. While initially proposed as a post-cyclization event, detailed research findings suggest a more intricate timing for this process targetmol.com. Biochemical evidence indicates that the carbamoyl group is added to the β-amino group of L-2,3-diaminopropionate before this amino acid is incorporated into the cyclic pentapeptide by the NRPS machinery. This earlier timing of carbamoylation is supported by observations from gene deletion studies, where the absence of vioL resulted in this compound derivatives with an acetyl group replacing the carbamoyl group, and these derivatives were produced at very low levels.

A summary of the enzymes and their catalytic roles in this compound biosynthesis is provided in the table below:

Table 1: Key Enzymes and their Roles in this compound Biosynthesis

EnzymeCatalytic RoleSubstrate/Product (Relevant Residue)Timing in Biosynthesis
VioJα,β-DesaturationPreliminary cyclic structure / Protein-tethered N-acyl-2,3-diaminopropionyl unitAfter cyclic pentapeptide assembly
VioQHydroxylationC-6 of Capreomycidine (Residue 5)Post-assembly event
VioOβ-lysine activation and tetheringβ-lysine to PCP domainPrior to N-acylation by VioM
VioMN-Acylationα-amino group of residue 1 with β-lysinePost-assembly event
VioLCarbamoylationβ-amino group of L-2,3-diaminopropionate (forming β-ureidoalanine)Potentially prior to incorporation into cyclic peptide

Molecular Mechanism of Action of Viomycin on Bacterial Ribosomes

Inhibition of Protein Synthesis Elongation Cycle

Impairment of mRNA Translocation Dynamics

Competition between Viomycin and EF-G for Ribosome Binding

The probability of this compound inhibiting the ribosome is influenced by its competition with EF-G for binding to the pre-translocation ribosome pnas.orgdiva-portal.orgnih.govnih.govbiocrick.com. Stable binding of this compound to the ribosome necessitates the presence of a tRNA in the A-site pnas.orgdiva-portal.orgnih.govnih.gov. Studies using pre-steady-state kinetics have demonstrated that this compound binds to the pre-translocation ribosome, competing with EF-G diva-portal.orgnih.gov.

Stalling of Ribosomes in Pre-Translocation State

Once bound, this compound effectively stalls the ribosome in a pre-translocation state pnas.orgdiva-portal.orgnih.govnih.govbiocrick.com. This stalling occurs for a minimum duration of approximately 45 seconds, and the stalling time increases linearly with increasing this compound concentration diva-portal.orgnih.govnih.govbiocrick.com. Structural and biochemical studies have shown that this compound stabilizes the ribosome in a pre-translocation state, characterized by tRNAs in hybrid A/P and P/E configurations and rotated ribosomal subunits pnas.orgnih.govbiocrick.compnas.orgnih.gov. This stabilization of the hybrid-state conformation is a unique mechanism by which this compound inhibits translation, effectively locking ribosomes in this intermediate state biocrick.comnih.gov.

Induction of Futile GTP Hydrolysis Cycles by EF-G

This compound inhibition also leads to the promotion of futile cycles of GTP hydrolysis by EF-G diva-portal.orgnih.govnih.govbiocrick.com. While this compound strongly inhibits translocation, it does not interfere with EF-G binding to the ribosome or EF-G-mediated GTP hydrolysis pnas.org. The maximal rate of GTP hydrolysis by EF-G on this compound-stalled pre-translocation ribosomes has been estimated to be approximately 3.75 ± 0.20 s⁻¹ nih.gov. This indicates that EF-G can still hydrolyze GTP even when the ribosome is stalled by this compound, but the productive translocation step is blocked, leading to unproductive GTP consumption nih.gov.

Modulation of Ribosomal Fidelity and tRNA Selection

Beyond its role in translocation inhibition, this compound also significantly impacts the accuracy of genetic code reading by modulating ribosomal fidelity and tRNA selection elifesciences.orgnih.govdiva-portal.org.

Effect on Initial Codon Selection Accuracy

This compound affects the accuracy of initial codon selection by binding to translating ribosomes associated with a ternary complex (TC) consisting of elongation factor Tu (EF-Tu), aminoacyl tRNA, and GTP elifesciences.orgnih.govdiva-portal.org. It locks the dynamically flipping monitoring bases A1492 and A1493 of the 16S ribosomal RNA (rRNA) into their active conformation elifesciences.orgnih.govdiva-portal.org. This action enhances errors in initial selection by preventing the dissociation of near- and non-cognate ternary complexes from the ribosome elifesciences.orgnih.govdiva-portal.org.

Quantitative analysis has shown a dramatic increase in the kinetic efficiency (kcat/KM) of GTP hydrolysis for near-cognate reactions in the presence of this compound elifesciences.orgnih.gov. For instance, the kcat/KM of GTP hydrolysis for a near-cognate reaction increased approximately 170-fold with 1 mM this compound, leading to a significant reduction in the accuracy of initial codon selection elifesciences.orgnih.gov. Conversely, the kcat/KM for cognate GTP hydrolysis remains largely unaffected by this compound elifesciences.orgnih.gov.

Table 1: Effect of this compound on Kinetic Efficiency of GTP Hydrolysis for tRNA Selection

Codon TypeThis compound Concentrationkcat/KM (µM⁻¹s⁻¹)Fold Change (vs. 0 mM this compound)Accuracy of Initial Selection (vs. Cognate)Reference
Cognate (UUC)0 mM41 ± 0.6-- elifesciences.orgnih.gov
Cognate (UUC)1 mM41 ± 0.6~1- elifesciences.orgnih.gov
Near-Cognate (CUC)0 mM0.053 ± 0.005-2400 ± 120 (for AUC) elifesciences.org elifesciences.orgnih.gov
Near-Cognate (CUC)1 mM9.2 ± 0.7~1704.0 ± 0.3 (for CUC) elifesciences.org elifesciences.orgnih.gov

Note: Accuracy values are approximate and depend on the specific codon-anticodon pair and experimental conditions.

Impact on Dissociation Rates of Near- and Non-Cognate Ternary Complexes

This compound stabilizes the ternary complex on the ribosome for both cognate and near-cognate codon interactions elifesciences.orgnih.govresearchgate.net. Specifically, this compound prevents the dissociation of near- and non-cognate TCs from the ribosome, which is a key factor in enhancing errors during initial selection elifesciences.orgnih.gov. For instance, the apparent near-cognate dissociation rate for Phe-tRNA GAA Phe from ribosomes displaying a near-cognate CUC codon, which is typically too fast to estimate without this compound, was observed to be 0.264 ± 0.055 s⁻¹ in the presence of 50 µM this compound, decreasing further to 0.209 ± 0.066 s⁻¹ at 200 µM this compound elifesciences.orgnih.gov. In contrast, the dissociation rate of cognate TC from ribosomes displaying a UUC codon decreased from 1.21 ± 0.088 s⁻¹ in the absence of this compound to 0.198 ± 0.0275 s⁻¹ at 10 µM this compound elifesciences.orgnih.gov. This suggests that this compound's mechanism of error induction is primarily achieved by reducing the backward rate constants for TC dissociation, particularly for near-cognate tRNAs elifesciences.orgnih.gov.

Table 2: Effect of this compound on Dissociation Rates of Ternary Complexes

Codon TypeThis compound ConcentrationDissociation Rate (s⁻¹) (EF-TuH84A TC)Reference
Cognate (UUC)0 µM1.21 ± 0.088 elifesciences.orgnih.gov
Cognate (UUC)1 µM0.616 ± 0.044 elifesciences.orgnih.gov
Cognate (UUC)10 µM0.198 ± 0.0275 elifesciences.orgnih.gov
Near-Cognate (CUC)0 µMToo fast to estimate elifesciences.orgnih.gov
Near-Cognate (CUC)50 µM0.264 ± 0.055 elifesciences.orgnih.gov
Near-Cognate (CUC)200 µM0.209 ± 0.066 elifesciences.orgnih.gov
Inhibition of Proofreading-Based Error Correction

A significant aspect of this compound's impact on ribosomal fidelity is its ability to shut down proofreading-based error correction elifesciences.orgnih.govdiva-portal.orgnih.govsciencegate.appresearchgate.net. In the presence of this compound, the kinetic efficiency of near-cognate GTP hydrolysis and dipeptide formation become virtually identical elifesciences.orgnih.govdiva-portal.orgresearchgate.net. This indicates that this compound-bound ribosomes lose their capacity to perform proofreading selection, leading to a scenario where nearly all near- and non-cognate tRNAs that survive initial selection proceed to form peptide bonds elifesciences.orgnih.govdiva-portal.orgresearchgate.net. This suggests that the monitoring bases A1492 and A1493, which this compound locks into their active conformation, also play a role in the proofreading process elifesciences.orgnih.gov.

Stabilization of Ribosomal Monitoring Bases (A1492 and A1493) in Active Conformation

A key aspect of this compound's mechanism on bacterial ribosomes involves its interaction with the ribosomal monitoring bases A1492 and A1493, located in the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. frontiersin.org These bases are crucial for ensuring the accuracy of genetic code reading during translation. nih.gov

In the presence of this compound, A1492 and A1493 are locked into their "flipped-out" or active conformation. nih.govpnas.orgfrontiersin.orgnih.govelifesciences.org This conformation is analogous to that observed when misreading-inducing 2-deoxystreptamine (B1221613) aminoglycosides are present. frontiersin.org By sterically blocking the "flipped-in" conformation, this compound forces these monitoring bases to remain in their active state. nih.govpnas.org This stabilization prevents the dissociation of near- and non-cognate ternary complexes (consisting of elongation factor Tu, aminoacyl tRNA, and GTP) from the ribosome, thereby increasing errors in initial selection. nih.govelifesciences.org Furthermore, this compound has been shown to shut down proofreading-based error correction, implying a role for A1492 and A1493 in this process as well. nih.govelifesciences.org

Although this compound induces the flipped-out conformation of A1492 and A1493, it causes little to no misreading on bacterial ribosomes compared to aminoglycosides. frontiersin.org this compound also stabilizes the ribosome in a pre-translocation state, with tRNAs in hybrid A/P and P/E configurations, ribosomal subunits rotated, and the L1 stalk in a closed conformation. pnas.org This trapping of the ribosome in an intermediate state of translocation leads to futile cycles of GTP hydrolysis by elongation factor G (EF-G) and prevents the release of EF-G from the ribosome. nih.govpnas.orgfrontiersin.org

Broader Effects on RNA Function

Beyond its primary target of bacterial ribosomes, this compound exhibits broader effects on various RNA functions, demonstrating its versatile interactions with nucleic acids.

Inhibition of Group I Intron Splicing

This compound is a known inhibitor of group I intron splicing. embopress.orgoup.comresearchgate.netcymitquimica.com Group I introns are catalytic RNA molecules (ribozymes) that can self-splice in the absence of proteins. oup.com this compound has been shown to inhibit self-splicing of group I introns at high micromolar concentrations, with reported inhibition rates of 20-50%. oup.com This inhibition is kinetically competitive with the substrate guanosine. researchgate.net Interestingly, at sub-inhibitory concentrations, this compound can switch the group I intron from a cis-acting to a trans-acting ribozyme, and in its presence, excised introns can form covalently linked intron oligomers instead of circular molecules. embopress.org

Modulation of Ribozyme Catalytic Activity (e.g., Neurospora VS Ribozyme, HDV Ribozyme)

This compound demonstrates a complex modulatory effect on the catalytic activity of various ribozymes. While it inhibits some RNA-mediated reactions, it can enhance others. embopress.org

Neurospora VS Ribozyme: Unexpectedly, this compound enhances the cleavage of a ribozyme derived from Neurospora VS RNA. embopress.orgresearchgate.netembopress.orgashpublications.orglsu.eduhi.is Micromolar concentrations of this compound can decrease the required magnesium concentration for cleavage by an order of magnitude. embopress.orglsu.edu It also stimulates an otherwise insignificant trans-cleavage reaction by enhancing interactions between RNA molecules. embopress.orgembopress.orglsu.edu This stimulatory effect is more complex than simple electrostatic interactions, as other organic cations like spermidine (B129725) have a much smaller effect. hi.is this compound's ability to promote aggregation of RNA has been postulated as the origin of this rate enhancement. hi.is

HDV Ribozyme: this compound and its complexes have been shown to modulate the functioning of the antigenomic delta (HDV) ribozyme. nih.govrsc.org Molecular modeling studies suggest two different binding sites for this compound on the HDV ribozyme. nih.gov While some aminoglycosides inhibit the HDV ribozyme in vitro, the HDV ribozyme was found to be insensitive to aminoglycosides in vivo. embopress.org this compound is a competitive inhibitor of the HDV ribozyme in vitro. embopress.org

Biochemical Interactions with Nucleic Acids (e.g., DNA Degradation by this compound-Metal Complexes)

This compound can engage in biochemical interactions with nucleic acids, including DNA degradation, particularly when complexed with certain metal ions.

DNA Degradation: this compound, especially in complex with copper(II) ions, can induce DNA degradation. nih.govrsc.orgmdpi.comnih.govresearchgate.net At physiological levels of hydrogen peroxide, the copper(II)-viomycin complex is more aggressive against plasmid DNA than uncomplexed metal ions. nih.govrsc.orgresearchgate.net Notably, this compound can also cause DNA degradation even without the presence of transition metal ions. nih.govrsc.org The copper-viomycin complex is stabilized by hydrogen bonds that induce a helical conformation in the peptide, making the DNA susceptible to strong degradation. mdpi.comnih.govresearchgate.net This mechanism is linked to the modulation of the antigenomic delta ribozyme catalytic activity. mdpi.comnih.gov Metal-peptide complexes, including those of this compound, can exhibit antimicrobial activities through various mechanisms, such as the modification of DNA/RNA. mdpi.comnih.gov

Molecular Basis of Bacterial Resistance to Viomycin

Ribosomal RNA Gene Mutations Conferring Resistance

Viomycin binds to the bacterial 70S ribosome at the interface between the 30S and 50S ribosomal subunits, specifically interacting with helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA. asm.orgnih.govnih.gov Mutations within these rRNA genes can disrupt the effective binding of this compound, thereby leading to resistance. nih.govfrontiersin.org

Mutations in the 16S rRNA gene (rrs) represent a significant pathway for the development of this compound resistance. These mutations frequently localize to the region surrounding the drug binding site at the ribosomal subunit interface. frontiersin.org

Specific nucleotide substitutions identified in 16S rRNA that confer resistance to this compound include:

A1408G (E. coli numbering): This substitution, equivalent to A1389 in Mycobacterium smegmatis, has been linked to this compound resistance. nih.govasm.org In Mycobacterium tuberculosis, mutations at position 1408 (e.g., A1408G) are associated with varying degrees of resistance to both capreomycin (B601254) and this compound. nih.govresearchgate.net

C1409U/G (E. coli numbering): Mutations at C1409 within h44 of 16S rRNA are associated with resistance to capreomycin and this compound. nih.govnih.gov

G1491A/C/U (E. coli numbering): Alterations at G1491 also contribute to the development of this compound resistance. nih.gov

G1473A or G1473T (M. smegmatis numbering): These specific mutations in the M. smegmatis rrs gene have been identified in this compound-resistant mutants. nih.govasm.org

Table 1: Specific Nucleotide Substitutions in 16S rRNA Conferring this compound Resistance

Nucleotide Position (E. coli numbering)Corresponding M. smegmatis PositionMutationEffect on ResistanceSource
A1408A1389A to GConfers resistance nih.govasm.org
C1409-U or GConfers resistance nih.govnih.gov
G1491-A, C, or UConfers resistance nih.gov
-G1473A or TConfers resistance nih.govasm.org

This compound primarily inhibits protein synthesis by blocking the ribosomal translocation step, which involves the movement of the ribosome along the mRNA. patsnap.comnih.govnih.gov Furthermore, it disrupts the precise alignment of mRNA and tRNA within the ribosome, leading to errors in protein synthesis and the subsequent production of non-functional or incomplete proteins. patsnap.com this compound is known to stabilize the ribosome in a pre-translocational state, effectively trapping tRNAs in hybrid A/P and P/E states and preventing the release of elongation factor G (EF-G). frontiersin.orgnih.gov

Mutations in 16S rRNA, particularly at critical decoding positions like A1492 and A1493, can impact the proper positioning of these nucleotides. frontiersin.org While this compound binding typically induces A1492 and A1493 to "flip out" of helix h44, similar to the action of some aminoglycosides, tuberactinomycin (B576502) antibiotics generally induce minimal misreading on bacterial ribosomes. frontiersin.org However, structural changes introduced by mutations in the 16S rRNA, such as those that disrupt the 1409-1491 base pair, can significantly impair drug-ribosome interaction and lead to resistance. nih.gov

Mutations in 23S rRNA, including deletions at A1916 (located in H69) or specific substitutions like A1913U and U1915G (observed in Thermus thermophilus), can also confer this compound resistance. frontiersin.orgasm.org These mutations can destabilize the intersubunit bridge interactions, thereby disrupting the mechanism by which this compound stabilizes subunit association. asm.org

Specific Nucleotide Substitutions in 16S rRNA (rrs)

Enzymatic Resistance Mechanisms

In addition to ribosomal mutations, bacteria can acquire resistance through the action of enzymes that modify this compound or its ribosomal target.

TlyA is a 2′-O-methyltransferase enzyme that plays a crucial role in determining this compound susceptibility. asm.orgnih.gov In Mycobacterium tuberculosis, TlyA catalyzes the 2′-hydroxyl methylation of two specific nucleotides: C1409 in helix 44 of 16S rRNA and C1920 in helix 69 of 23S rRNA. frontiersin.orgnih.govnih.gov These methylated nucleotides are strategically located at the ribosomal subunit interface, brought into close proximity during ribosomal subunit association. nih.govnih.gov

The inactivation of TlyA, often resulting from mutations in the tlyA gene (including nonsense and missense mutations), leads to the absence of these crucial rRNA methylations and consequently confers resistance to this compound (and capreomycin). frontiersin.orgnih.govnih.govmdpi.comnih.govasm.orgrcsb.org The presence of these specific methylations facilitates the inhibitory effects of this compound on the bacterial ribosome. nih.gov While M. tuberculosis TlyA modifies both 16S and 23S rRNA, some TlyA orthologs, such as that found in Thermus thermophilus, may exhibit specificity for only C1920 in 23S rRNA. nih.govasm.org Notably, the expression of recombinant TlyA in Escherichia coli, which naturally lacks a tlyA gene, significantly increases its susceptibility to this compound, underscoring the importance of these modifications for the drug's activity. nih.govnih.gov

Table 2: TlyA-Mediated rRNA Modifications and Their Impact on this compound Susceptibility

rRNA SubunitNucleotide Position (E. coli numbering)Modification by TlyAConsequence of TlyA Inactivation (Loss of Methylation)Source
16S rRNAC1409 (h44)2′-O-methylationConfers resistance to this compound frontiersin.orgnih.govnih.gov
23S rRNAC1920 (H69)2′-O-methylationConfers resistance to this compound frontiersin.orgnih.govnih.gov

Another enzymatic mechanism contributing to this compound resistance involves the vph gene, which codes for this compound phosphotransferase. frontiersin.org This enzyme inactivates this compound by phosphorylating it. frontiersin.orguniprot.org The vph gene is found within the this compound biosynthetic gene cluster in this compound-producing Streptomyces species, where it functions as a self-resistance mechanism to protect the bacterium from the antibiotic it produces. frontiersin.orgresearchgate.netgoogle.com The vph gene is expressed and confers resistance to this compound in both Streptomyces species and members of the Enterobacteriaceae family. nih.gov

Table 3: Enzymatic Resistance Gene

Gene NameEnzyme EncodedMechanism of ResistanceOrganismsSource
vphThis compound phosphotransferaseInactivates this compound through phosphorylationStreptomyces spp., Enterobacteriaceae frontiersin.orguniprot.orgresearchgate.netnih.gov

Role of TlyA (2′-O-Methyltransferase) in rRNA Modification and Resistance

Adaptive Evolution and Compensatory Mutations in Ribosomal Components

The acquisition of antibiotic resistance often carries a fitness cost for bacteria in the absence of the selective drug. researchgate.netnih.govmdpi.com However, bacteria can undergo adaptive evolution, leading to the emergence of compensatory mutations that mitigate these fitness costs. researchgate.netnih.govnih.govelifesciences.org

In the context of this compound resistance, while initial ribosomal mutations may confer resistance, they could also negatively impact ribosomal function or growth rate. Subsequent compensatory mutations in ribosomal components or other cellular pathways can then arise, restoring bacterial fitness without necessarily reverting the resistance phenotype. researchgate.netelifesciences.org This adaptive process allows resistant strains to thrive even in environments lacking antibiotic pressure. researchgate.netelifesciences.org This phenomenon suggests that ribosomal mutations can serve as "stepping-stones" in the evolutionary trajectory towards high-level, multidrug resistance, with compensatory mutations subsequently restoring fitness and potentially conferring resistance to other antibiotics. mdpi.comelifesciences.org The potential for compensatory evolution to influence future resistance development has been highlighted, particularly for mutations such as C1409A-G1491U in M. tuberculosis. nih.gov

Structural Biology of Viomycin Ribosome Complexes

X-ray Crystallography Studies of Viomycin-Bound Ribosomes

X-ray crystallography has offered high-resolution insights into the atomic-level interactions that characterize this compound's association with the bacterial ribosome.

X-ray crystallography studies have consistently demonstrated that this compound primarily binds at the interface between the small (30S) and large (50S) ribosomal subunits. More precisely, its binding pocket is situated between helix 44 (h44) of the 16S ribosomal RNA (rRNA) within the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit. This particular binding site is notably conserved across various bacterial species, highlighting its fundamental importance in this compound's mechanism of action. The antibiotic is positioned adjacent to the ribosomal A-site. Intriguingly, this binding location is typically occupied by the monitoring bases A1492 and A1493 when they are in their inactive, flipped-in conformation. However, in the presence of this compound, these crucial monitoring bases are observed to adopt their active, flipped-out conformation, which is essential for their interaction with the codon-anticodon minihelix in the A-site. This structural observation suggests that this compound binding either necessitates or actively stabilizes the flipped-out state of A1492 and A1493.

Early X-ray crystal structures, resolved at resolutions such as 3.3 Å, indicated that this compound could stabilize the ribosome in a pretranslocation state, with transfer RNAs (tRNAs) occupying the classical A, P, and E sites. These findings suggested that this compound's inhibitory effect on translocation was achieved by stabilizing the tRNA within the A site. However, more recent and higher-resolution X-ray crystallography studies, often complemented by cryo-electron microscopy (cryo-EM), have revealed that this compound can trap the ribosome in a significantly rotated state. For example, a 3.1 Å resolution crystal structure of an Escherichia coli 70S ribosome complex showed the ribosome trapped in a rotated conformation with extensive intersubunit rotation, accompanied by a single P/E state tRNA.

Visualization of this compound Binding Sites at the Ribosomal Interface

Cryo-Electron Microscopy (Cryo-EM) Investigations

Cryo-EM has provided invaluable insights into the dynamic conformational changes induced by this compound on the ribosome, particularly regarding the transient ribosomal states.

Synthetic Biology and Chemical Derivatization of Viomycin

Metabolic Engineering for Novel Viomycin Analogues

Metabolic engineering represents a powerful tool for diversifying the chemical structures of natural products like this compound. By manipulating the genes involved in its biosynthesis, researchers can direct the production of new derivatives.

The biosynthetic gene cluster (BGC) responsible for this compound production has been thoroughly characterized, notably from Streptomyces sp. strain ATCC 11861, Streptomyces vinaceus, and Streptomyces lividans 1326. This BGC spans approximately 36.3 kilobases (kb) and encompasses 20 open reading frames (ORFs) that orchestrate the biosynthesis, regulation, export, and self-resistance mechanisms associated with this compound wikipedia.orgnih.govfrontiersin.orgasm.orgresearchgate.netresearchgate.net.

Targeted gene deletions within this BGC serve as a crucial mechanism for both investigating the biosynthetic pathway and generating novel this compound derivatives researchgate.netnih.gov. For instance, the genetic inactivation of the initial gene in the biosynthetic gene cluster leads to a complete cessation of this compound production, thereby confirming the cluster's indispensable role in its biosynthesis nih.gov. The heterologous production of this compound in Streptomyces lividans 1326 has been instrumental in facilitating these targeted gene deletion studies researchgate.netnih.gov. Furthermore, the integration of gene manipulation techniques with synthetic biology principles allows for the creation of new metabolic pathways through the strategic manipulation, expression, or rearrangement of multiple biosynthetic genes. This capability enables the production of unique chemical analogs or secondary metabolites that may exceed the capabilities of native producers, and the deletion of specific regulatory genes can unveil novel regulatory mechanisms governing these pathways jmicrobiol.or.kr.

Specific gene deletions within the this compound BGC have successfully yielded distinct derivatives, shedding light on the roles of individual enzymes in post-assembly modifications:

Non-Hydroxylated Derivatives: The deletion of the vioQ gene results in the production of non-hydroxylated this compound derivatives researchgate.netnih.govresearchgate.netnih.gov. VioQ is known to catalyze the hydroxylation at the C-6 position of the cyclic structure or the C-5 position of the capreomycidine residue within this compound wikipedia.orgnih.govoregonstate.edu.

Non-Acylated Derivatives: Strains engineered to lack the vioP gene are unable to acylate the cyclic pentapeptide core of this compound with β-lysine researchgate.netnih.govnih.gov. VioP plays a critical role in the synthesis of β-lysine, a key component for this acylation nih.gov.

Acetylated Derivatives: Intriguingly, the absence of the vioL gene leads to the production of derivatives where the carbamoyl (B1232498) group is replaced by an acetyl group. However, these acetylated this compound derivatives are produced at significantly lower levels researchgate.netnih.govnih.gov. This observation suggests that the carbamoyl group is introduced at an earlier stage in the biosynthetic pathway, potentially prior to the incorporation of L-2,3-diaminopropionate by the nonribosomal peptide synthetases (NRPS) researchgate.netnih.govnih.gov. VioL functions as a carbamoyltransferase homologue wikipedia.org.

The impact of these gene deletions on this compound structure is summarized in the table below:

Gene DeletionResulting Phenotype / DerivativeEnzymatic Function Impaired
vioQNon-hydroxylated this compound derivatives researchgate.netnih.govresearchgate.netnih.govHydroxylation at C-6 / C-5 of capreomycidine wikipedia.orgnih.govoregonstate.edu
vioPFailure to acylate with β-lysine researchgate.netnih.govnih.govβ-lysine synthesis and attachment nih.gov
vioLCarbamoyl group replaced by acetyl group (low levels) researchgate.netnih.govnih.govCarbamoylation wikipedia.org

The core structure of this compound is a cyclic pentapeptide, which is assembled through the action of nonribosomal peptide synthetases (NRPS) wikipedia.orgfrontiersin.org. Key NRPS proteins, including VioA, VioF, VioI, and VioG, are responsible for the condensation and cyclization of precursor amino acids such as L-2,3-diaminopropionate (L-Dap), L-serine (L-Ser), and (2S,3R)-capreomycidine (L-Cam) wikipedia.org.

Rational design approaches focus on targeted modifications to this cyclic pentapeptide core. This can involve strategic amino acid substitutions and alterations to the peptide backbone, aiming to enhance desirable characteristics such as resistance to enzymatic degradation or improved binding affinity to biological targets mdpi.com. Notably, modifications to the cyclic pentapeptide core of tuberactinomycins have demonstrated the ability to enhance their activity against various pathogens, including Pasteurella haemolytica, vancomycin-resistant enterococci, and methicillin-resistant Staphylococcus aureus google.com. A significant challenge in the chemical synthesis of tuberactinomycin (B576502) derivatives is the limited availability of enantiomerically pure (2S,3R)-capreomycidine. In this context, the VioC and VioD enzymes are particularly valuable as they facilitate the production of this crucial precursor google.com.

Production of Non-Hydroxylated and Acylated this compound Derivatives

Strategies for Combinatorial Biosynthesis of Tuberactinomycin Derivatives

The in-depth understanding derived from the isolation, sequencing, and annotation of the this compound biosynthetic gene cluster has been pivotal in predicting the metabolic logic underlying tuberactinomycin production. This knowledge forms a robust foundation for implementing combinatorial biosynthesis strategies, which complement existing chemical modification techniques to yield novel tuberactinomycin derivatives nih.govasm.orgresearchgate.net.

The common cyclic pentapeptide core shared among tuberactinomycins is assembled by a modular NRPS system involving enzymes such as VioA, VioI, VioF, and VioG. These enzymes incorporate specific amino acids including L-serine, 2,3-diaminopropionate, L-capreomycidine, and β-ureidodehydroalanine frontiersin.org. Following the core assembly, a series of post-assembly modifications occur, including desaturation catalyzed by VioJ, carbamoylation by VioL, N-acylation facilitated by VioM and VioO, and hydroxylation by VioQ frontiersin.org. Each of these enzymatic steps represents a potential point of intervention for combinatorial biosynthesis, allowing for the generation of diverse structural variants. The established system for genetic manipulation of the this compound biosynthetic pathway in E. coli, followed by heterologous production in Streptomyces lividans 1326, has proven to be an efficient method for creating a range of this compound derivatives nih.gov.

Chemical Synthesis Approaches for this compound Derivatives and Conjugates

While metabolic engineering offers significant avenues for derivatization, chemical synthesis remains a vital complementary approach for generating this compound derivatives and conjugates. It is often challenging to produce complex antibiotics solely through chemical means. However, the isolation of precursor molecules produced biosynthetically can greatly facilitate the subsequent chemical generation of novel analogs google.com.

Reported chemical modifications include alterations at the C-19 position of this compound and specific substitutions or modifications involving the β-lysine moiety google.com. A particularly promising strategy in antibiotic development is the creation of antibiotic hybrids, which involve the covalent linkage of two pharmacophores with distinct mechanisms of action frontiersin.org. These hybrid molecules are designed to overcome existing resistance mechanisms, potentially improving on-site targeting, impeding bacterial efflux pumps, and even reducing toxicity compared to administering the individual components frontiersin.org.

This compound phenoxymethylpenicillinate stands as a notable example of a hybrid antibiotic design. This compound is a derivative of penicillin and is utilized in conjunction with this compound, primarily to enhance therapeutic efficacy against bacterial infections, particularly tuberculosis ontosight.ai.

The mechanism of action of this hybrid is synergistic: the penicillin component inhibits bacterial cell wall synthesis, leading to cell lysis and death, while this compound acts by inhibiting bacterial protein synthesis through binding to the 30S subunit of the bacterial ribosome, thereby preventing the initiation of peptide formation and bacterial growth ontosight.ai. This dual-action approach provides a broader spectrum of activity and can contribute to reducing the development of drug resistance ontosight.ai.

Advanced Methodologies in Viomycin Research

In Vitro Ribosomal Translation Systems and Kinetic Assays (e.g., Pre-steady-state kinetics, Quench-flow analysis)

In vitro ribosomal translation systems, coupled with rapid kinetic assays such as pre-steady-state kinetics and quench-flow analysis, are crucial for dissecting the real-time molecular events of viomycin's action on the ribosome elifesciences.orgnih.govnih.gov. These systems allow for precise control over reaction conditions and the concentration of various translational components, enabling detailed kinetic characterization.

Pre-steady-state kinetics has been extensively applied to study how this compound affects the accuracy of genetic code reading and the translocation step of bacterial protein synthesis elifesciences.orgnih.govnih.gov. For instance, studies using Escherichia coli-based reconstituted translation systems have revealed that this compound binds to translating ribosomes associated with a ternary complex (TC) of elongation factor Tu (EF-Tu), aminoacyl-tRNA, and GTP elifesciences.orgnih.gov. This binding locks the monitoring bases A1492 and A1493 of the 16S ribosomal RNA (rRNA) into their active, flipped-out conformation, which normally occurs during cognate codon-anticodon interactions elifesciences.orgnih.gov. This stabilization prevents the dissociation of near- and non-cognate TCs from the ribosome, thereby enhancing errors in initial selection and abrogating proofreading-based error correction elifesciences.orgnih.gov.

Quench-flow analysis is a rapid mixing technique used to capture transient intermediates in biochemical reactions, providing insights into reaction rates and mechanisms on a millisecond timescale elifesciences.orgnih.govnih.gov. In this compound research, quench-flow experiments have been used to measure the effect of this compound on the kinetic efficiency of GTP hydrolysis by EF-Tu and peptide bond formation for both cognate and near-cognate codon-anticodon interactions elifesciences.orgnih.gov. For example, by rapidly mixing this compound with initiated 70S ribosomes displaying specific codons in the A site, researchers can monitor the formation of dipeptides or tripeptides and the hydrolysis of GTP elifesciences.orgnih.govnih.gov.

Detailed Research Findings from Kinetic Assays:

Impact on tRNA Selection Fidelity: this compound binding to the ribosome stabilizes the ternary complex in the A site, reducing the dissociation rate of both cognate and near-cognate tRNAs elifesciences.orgnih.gov. For a cognate UUC codon, the dissociation rate of TC with a GTPase-deficient EF-Tu mutant (EF-TuH84A) decreased from 1.21 ± 0.088 s−1 in the absence of this compound to 0.198 ± 0.0275 s−1 at 10 µM this compound elifesciences.orgnih.gov. This trapping mechanism abolishes the ribosome's ability to discriminate between tRNAs, leading to enhanced miscoding elifesciences.orgnih.gov.

Inhibition of Translocation: this compound inhibits the translocation step catalyzed by elongation factor G (EF-G) frontiersin.orgpnas.orgnih.govnih.gov. Pre-steady-state kinetics have shown that this compound stalls the ribosome in a pretranslocation state for a minimum of approximately 45 seconds, and this stalling time increases linearly with this compound concentration pnas.orgnih.govnih.govpnas.org. This inhibition promotes futile cycles of GTP hydrolysis by EF-G, as EF-G remains bound to the ribosome due to blocked translocation frontiersin.orgpnas.orgnih.govnih.gov. The probability of ribosome inhibition by this compound is dependent on competition between this compound and EF-G for binding to the pretranslocation ribosome, and stable this compound binding requires an A-site bound tRNA pnas.orgnih.govnih.govpnas.org.

Table 1: Effect of this compound on TC Dissociation Rate (Cognate UUC Codon)

This compound Concentration (µM)TCH84A Dissociation Rate (s-1)
01.21 ± 0.088
10.616 ± 0.044
100.198 ± 0.0275

High-Resolution Structural Determination Techniques (X-ray Crystallography, Cryo-EM, NMR)

High-resolution structural determination techniques are indispensable for visualizing the precise binding sites of this compound on the ribosome and understanding the conformational changes it induces.

X-ray Crystallography: This technique provides atomic-level details of molecular structures. Crystal structures of this compound-bound ribosomes have revealed that the drug binds adjacent to the ribosomal A site, in a pocket between helix 44 (h44) of the 16S rRNA in the small (30S) subunit and helix 69 (H69) of the 23S rRNA in the large (50S) subunit frontiersin.orgpnas.orgnih.gov. In these structures, the monitoring bases A1492 and A1493 are observed in their active, flipped-out conformation, and this compound sterically blocks their inactive, flipped-in conformation frontiersin.orgpnas.orgnih.gov. A 3.1-Å crystal structure of a this compound-bound Escherichia coli 70S ribosome complex identified five different binding sites for this compound, all interacting with ribosomal RNA pnas.orgresearchgate.netpnas.org. One site (Vio1) corresponds to the previously identified single binding site in a non-rotated ribosome, while three new sites (Vio3, Vio4, Vio5) are clustered at intersubunit bridges, consistent with this compound's ability to inhibit subunit dissociation pnas.orgresearchgate.netpnas.org.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM allows for the structural analysis of large macromolecular complexes, such as the ribosome, in various functional states. Cryo-EM structures of this compound-bound ribosomes have complemented X-ray crystallography by showing that this compound stabilizes the ribosome in a rotated state, resembling the hybrid-state intermediate of translocation frontiersin.orgpnas.orgresearchgate.netpnas.org. A 3.8-Å resolution cryo-EM structure of an E. coli 70S ribosome complex trapped by this compound revealed the ribosome in a hybrid state with 8.6° intersubunit rotation and 5.3° rotation of the 30S subunit head domain, bearing a P/E state tRNA pnas.orgresearchgate.netpnas.org. This technique has visualized a pre-translocation complex with A/P and P/E hybrid site tRNAs and EF-G trapped by this compound frontiersin.org.

Nuclear Magnetic Resonance (NMR): While less commonly used for large complexes like the entire ribosome, NMR spectroscopy can be employed to study the interactions of this compound with smaller ribosomal components or isolated RNA fragments, providing insights into dynamics and local conformational changes. However, specific detailed NMR studies on this compound's interaction with the ribosome were not prominently found in the provided search results.

Biophysical Approaches for Studying Molecular Interactions (e.g., FRET, Chemical Footprinting)

Biophysical techniques offer complementary insights into the dynamics and specific molecular contacts involved in this compound-ribosome interactions.

Förster Resonance Energy Transfer (FRET): FRET is a powerful technique for measuring distances and conformational changes in real-time within macromolecular complexes. While specific FRET studies on this compound were not detailed in the provided search results, biophysical studies generally indicate that this compound stabilizes a rotated conformation of the ribosome with hybrid A/P- and P/E-tRNAs frontiersin.org. FRET could be used to monitor the intersubunit rotation of the ribosome or the movement of tRNAs within the ribosome upon this compound binding.

Chemical Footprinting: This technique identifies specific nucleotides or regions of RNA that are protected from chemical modification upon ligand binding, indicating direct interaction or conformational changes. Chemical footprinting studies can pinpoint the exact nucleotides in the 16S and 23S rRNAs that interact with this compound, providing high-resolution mapping of its binding sites. The search results indicate that this compound binds to the intersubunit bridge, affecting h44 of the 16S rRNA and H69 of the 23S rRNA frontiersin.org. Chemical footprinting could confirm and refine these interaction sites.

Genetic Engineering and Mutagenesis for Target Validation and Resistance Studies (e.g., Site-directed mutagenesis, Conjugation systems)

Genetic engineering and mutagenesis are critical for validating the ribosomal components as targets of this compound and for understanding mechanisms of resistance.

Site-directed mutagenesis: This technique allows for the precise alteration of specific nucleotides in ribosomal RNA or amino acids in ribosomal proteins. By introducing mutations in the 16S or 23S rRNA at or near this compound's binding sites (e.g., A1492, A1493, C1409, C1920), researchers can assess the impact on this compound binding affinity and its inhibitory activity frontiersin.org. Resistance to this compound has been linked to mutations or alterations in either the 16S or 23S rRNA frontiersin.org. For example, inactivation of the TlyA methyltransferase, which methylates nucleotides C1409 in h44 of the 30S subunit and C1920 in H69 of the 50S subunit, confers resistance to tuberactinomycins, highlighting the importance of these methylation sites for drug binding frontiersin.org.

Conjugation systems: While not explicitly detailed in the context of this compound resistance mechanisms in the provided search results, bacterial conjugation systems are a common means of horizontal gene transfer, including the transfer of antibiotic resistance genes. In the broader context of antibiotic resistance, conjugation systems can disseminate genes encoding enzymes that modify or inactivate antibiotics, or alter drug targets. While this compound resistance is primarily linked to ribosomal mutations and modifications, understanding potential horizontal transfer of such resistance elements could be relevant. The this compound gene cluster itself includes a resistance gene, vph, which encodes for this compound phosphotransferase, an enzyme that inactivates this compound through phosphorylation wikipedia.org. The study of such resistance genes and their transfer mechanisms is crucial for combating antibiotic resistance.

Table 2: Ribosomal Resistance Mechanisms to this compound

Ribosomal ComponentSpecific Alteration/MutationEffect on this compound ResistanceReference
16S rRNAMutations/AlterationsConfers resistance frontiersin.org
23S rRNAMutations/AlterationsConfers resistance frontiersin.org
TlyA methyltransferaseInactivation (leading to unmethylated C1409 in 16S rRNA and C1920 in 23S rRNA)Confers resistance frontiersin.org

Q & A

What are the primary mechanisms of action of viomycin against Mycobacterium tuberculosis, and how can researchers design experiments to validate these mechanisms?

(Basic Research Question)
this compound inhibits bacterial protein synthesis by binding to the ribosome and disrupting translocation. To validate this, researchers can:

  • Use radiolabeled amino acid incorporation assays to measure translation inhibition .
  • Compare this compound’s effects with other ribosome-targeting antibiotics (e.g., streptomycin) via minimum inhibitory concentration (MIC) assays .
  • Employ cryo-electron microscopy to visualize ribosome-viomycin interactions.

How can researchers resolve contradictions in reported stability constants of this compound-metal complexes across different studies?

(Advanced Research Question)
Contradictions often arise from variations in experimental conditions (pH, ionic strength). To address this:

  • Standardize buffer systems (e.g., Tris-HCl at pH 7.4) for spectrophotometric titrations .
  • Validate results using multiple techniques (e.g., UV-Vis spectroscopy , circular dichroism ) to confirm coordination geometry .
  • Replicate studies under controlled lab conditions and report detailed metadata (e.g., temperature, counterion effects) .

What methodological approaches are recommended for studying the heterologous biosynthesis of this compound in non-native microbial hosts?

(Advanced Research Question)
Key steps include:

  • Cloning the This compound biosynthetic gene cluster into Streptomyces lividans via BAC libraries .
  • Using gene deletion mutants to identify enzymes responsible for post-translational modifications (e.g., hydroxylation, methylation) .
  • Analyzing metabolites with MALDI-TOF mass spectrometry and comparing retention times to this compound standards .

How should researchers formulate a hypothesis-driven research question when investigating this compound's potential synergism with other antitubercular agents?

(Basic Research Question)
Apply the PICO framework :

  • Population : Drug-resistant M. tuberculosis strains.
  • Intervention : this compound + bedaquiline.
  • Comparison : this compound monotherapy.
  • Outcome : Synergistic reduction in MIC.
    Design checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .

What are the best practices for analyzing this compound's DNA degradation activity, and how can conflicting results from different assay conditions be reconciled?

(Advanced Research Question)

  • Use plasmid relaxation assays (agarose gel electrophoresis) to quantify DNA cleavage .
  • Control for oxidative damage by adding scavengers (e.g., DMSO) .
  • Standardize reaction buffers (e.g., avoid Tris, which chelates metal cofactors) and report kinetic parameters .

How can researchers design a robust experimental protocol to assess this compound resistance mechanisms in Mycobacterium tuberculosis clinical isolates?

(Advanced Research Question)

  • Perform whole-genome sequencing of resistant isolates to identify mutations in ribosomal genes (e.g., rpsL) .
  • Validate mutations via complementation assays in M. smegmatis .
  • Use RNA-seq to assess overexpression of efflux pumps .

What criteria should guide the selection of appropriate analytical techniques for quantifying this compound in complex biological matrices?

(Basic Research Question)

  • High-performance liquid chromatography (HPLC) with UV detection for high sensitivity in serum .
  • LC-MS/MS for specificity in lung tissue homogenates .
  • Validate methods using spiked recovery experiments to account for matrix effects .

How can computational modeling be integrated with experimental data to predict this compound's binding affinity to ribosomal subunits?

(Advanced Research Question)

  • Perform molecular docking simulations (e.g., AutoDock Vina) using ribosome crystal structures (PDB: 4V7Q) .
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .
  • Correlate binding energy scores with MIC data to refine models .

What strategies are effective in optimizing this compound's therapeutic index through structure-activity relationship (SAR) studies?

(Advanced Research Question)

  • Synthesize this compound analogs with modified cyclic pentapeptide cores .
  • Test analogs for reduced nephrotoxicity in HEK293 cell lines and improved MIC in M. tuberculosis .
  • Use molecular dynamics simulations to predict stability of modified structures .

How should researchers address potential confounding variables when evaluating this compound's efficacy in animal models of tuberculosis?

(Basic Research Question)

  • Control for host immune status using immunocompetent vs. immunodeficient mice .
  • Measure this compound’s pharmacokinetics (e.g., plasma half-life) to adjust dosing regimens .
  • Use blinded, randomized treatment groups and report sample size calculations to ensure statistical power .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.